Structural Differentiation: α-Chloro vs. β-Chloro Regioisomer Comparison
1-Chloro-2,2,2-trifluoroethyl acetate bears the chlorine atom at the α-carbon (adjacent to the ester oxygen), whereas its regioisomer 2-chloroethyl trifluoroacetate places the chlorine on the β-carbon of the ethyl chain . This positional difference yields distinct connectivity: the target compound has SMILES notation CC(=O)OC(Cl)C(F)(F)F, while the regioisomer has O=C(C(F)(F)F)OCCCl [1]. The α-chloro substitution creates a unique electrophilic carbon bearing both a chlorine leaving group and the strongly electron-withdrawing CF₃ group, enabling SN2 and metal-mediated transformations that are not accessible to the β-chloro regioisomer.
| Evidence Dimension | Structural isomerism and substitution pattern |
|---|---|
| Target Compound Data | α-Chloro substitution: CC(=O)OC(Cl)C(F)(F)F |
| Comparator Or Baseline | β-Chloro substitution (2-chloroethyl trifluoroacetate, CAS 40949-99-3): O=C(C(F)(F)F)OCCCl |
| Quantified Difference | Cl position differs by one carbon (α vs. β relative to ester oxygen); distinct connectivity and electronic environment |
| Conditions | Structural analysis via SMILES notation and InChI comparison |
Why This Matters
The α-positioning of chlorine adjacent to the CF₃ group confers fundamentally different electrophilic reactivity and cross-coupling potential compared to the β-substituted analog, making the target compound the necessary choice for transformations requiring activation at the α-carbon.
- [1] ChemBase. 2-Chloroethyl trifluoroacetate (CAS 40949-99-3): SMILES = O=C(C(F)(F)F)OCCCl. Accessed 2026. View Source
